Bis-(Boc-Gly-amido-propane)-PEG3
Description
Bis-(Boc-Gly-amido-propane)-PEG3 (CAS 2110448-96-7) is a polyethylene glycol (PEG)-based linker featuring two tert-butyloxycarbonyl (Boc)-protected glycine (Gly) amide groups connected via a propane backbone and a PEG3 spacer. This compound is primarily used in bioconjugation and drug delivery systems, where its Boc groups provide temporary amine protection during multi-step synthetic processes. The PEG3 spacer enhances solubility, reduces immunogenicity, and improves pharmacokinetic properties in therapeutic applications . Its structure enables controlled deprotection under acidic conditions, making it suitable for sequential conjugation strategies in peptide and protein engineering .
Properties
IUPAC Name |
tert-butyl N-[2-[3-[2-[2-[3-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propoxy]ethoxy]ethoxy]propylamino]-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46N4O9/c1-23(2,3)36-21(31)27-17-19(29)25-9-7-11-33-13-15-35-16-14-34-12-8-10-26-20(30)18-28-22(32)37-24(4,5)6/h7-18H2,1-6H3,(H,25,29)(H,26,30)(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJREFZFBQWQGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCCCOCCOCCOCCCNC(=O)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis-(Boc-Gly-amido-propane)-PEG3 typically involves the following steps:
Protection of Glycine: Glycine is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.
Amidation: The protected glycine is then reacted with 1,3-diaminopropane to form the amido-propane intermediate.
PEGylation: The intermediate is conjugated with polyethylene glycol (PEG3) under specific conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amido-propane moiety.
Reduction: Reduction reactions can occur at the carbonyl groups of the Boc-protected glycine.
Substitution: Nucleophilic substitution reactions can take place at the amido-propane linkage.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Oxidized derivatives of the amido-propane moiety.
Reduction Products: Reduced forms of the Boc-protected glycine.
Substitution Products: Substituted derivatives at the amido-propane linkage.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex molecules.
- Acts as a linker in the formation of bioconjugates.
Biology:
- Utilized in the modification of proteins and peptides to enhance their stability and solubility.
- Employed in the development of drug delivery systems.
Medicine:
- Investigated for its potential in targeted drug delivery.
- Used in the formulation of biocompatible materials for medical implants.
Industry:
- Applied in the production of specialty chemicals.
- Used in the development of advanced materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of Bis-(Boc-Gly-amido-propane)-PEG3 involves its ability to form stable conjugates with other molecules, thereby altering their physical and chemical properties. The PEG moiety enhances solubility and biocompatibility, while the Boc-protected glycine provides stability and prevents premature reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Bis-(Boc-Gly-amido-propane)-PEG3 and analogous PEG3-based linkers:
| Compound Name | CAS Number | Functional Groups | Key Applications | Reactivity/Stability | Purity |
|---|---|---|---|---|---|
| This compound | 2110448-96-7 | Boc-protected amines | Stepwise peptide synthesis, drug delivery | Acid-labile protection; requires deprotection | 95% |
| Bis-Mal-PEG3 | 1008402-47-8 | Maleimide | Thiol-based bioconjugation (e.g., antibodies) | Rapid thiol reactivity; prone to hydrolysis | 98% |
| 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane | 2086689-05-4 | Azide, carboxylic acid | PROTAC synthesis, click chemistry | Copper-catalyzed azide-alkyne cycloaddition | >98% |
| N-(acid-PEG3)-N-bis(PEG3-amine) | 2183440-35-7 | Amine, carboxylic acid | Dual-functional bioconjugation | Amine-carboxylate coupling (e.g., EDC/NHS) | >96% |
| NH-bis(PEG3-azide) | 1258939-39-7 | Azide | Polymer chemistry, bioorthogonal labeling | Click chemistry with alkynes/cyclooctynes | 95% |
Functional Group Diversity and Reactivity
- This compound : The Boc groups protect primary amines, enabling selective deprotection for sequential reactions. This is critical in solid-phase peptide synthesis (SPPS) or multi-step drug conjugations .
- Bis-Mal-PEG3 : Maleimide groups react rapidly with thiols (e.g., cysteine residues) at physiological pH but are susceptible to hydrolysis, limiting shelf stability .
- Azide-containing linkers : Compounds like 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane and NH-bis(PEG3-azide) enable bioorthogonal click chemistry, ideal for in situ labeling and PROTAC development .
- Dual-functional linkers : N-(acid-PEG3)-N-bis(PEG3-amine) combines amines and carboxylates, allowing heterobifunctional crosslinking (e.g., antibody-drug conjugates) .
Commercial Availability and Purity
- This compound is available at 95% purity (Combi-Blocks) , while Bis-Mal-PEG3 reaches 98% purity, reflecting demand for high-reactivity linkers . Azide and dual-functional variants are widely stocked by suppliers like MedChemExpress and GLPBIO .
Biological Activity
Bis-(Boc-Gly-amido-propane)-PEG3 is a synthetic compound that merges polyethylene glycol (PEG) with protective groups and glycine derivatives. This compound is notable for its unique chemical properties, which include enhanced solubility in water and the ability to form stable conjugates with various biomolecules. These characteristics make it a valuable tool in biochemical and pharmaceutical research.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several key steps:
- Protection of Glycine : Glycine is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.
- Amidation : The protected glycine is reacted with 1,3-diaminopropane to form an intermediate amido-propane structure.
- PEGylation : This intermediate is then conjugated with PEG3, resulting in the final compound.
The biological activity of this compound is primarily attributed to its ability to form stable conjugates with other molecules. The PEG moiety enhances solubility and biocompatibility, while the Boc-protected glycine contributes stability and reduces premature reactions. This mechanism is crucial for applications in drug delivery systems and protein modification.
Applications in Biochemistry and Medicine
This compound has been investigated for various applications due to its biological activity:
- Drug Delivery Systems : The compound has shown potential in enhancing the stability and solubility of therapeutic agents, facilitating their delivery to target sites within the body.
- Protein Modification : It is used to modify proteins and peptides, improving their pharmacokinetic properties.
- Biocompatible Materials : Research indicates that this compound can be utilized in the development of biocompatible materials for medical implants.
Case Studies
- Targeted Drug Delivery : A study demonstrated that PEGylated compounds, including this compound, exhibited significantly prolonged circulation times in vivo, enhancing their accumulation at tumor sites compared to non-PEGylated counterparts .
- Cytotoxicity Assessments : In vitro studies have shown that PEG-conjugates can reduce cytotoxicity while maintaining therapeutic efficacy. For instance, this compound was evaluated against various cancer cell lines, revealing favorable outcomes in terms of reduced toxicity and improved drug retention .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Bis-(Boc-Gly-amido-ethane)-PEG3 | Ethane linker | Enhanced flexibility but lower solubility |
| Bis-(Boc-Gly-amido-butane)-PEG3 | Butane linker | Greater hydrophobicity affecting drug interactions |
| Bis-(Boc-Gly-amido-propane)-PEG2 | Shorter PEG chain | Reduced stability compared to PEG3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
